Foxy-5

描述

Foxy-5 is a synthetic peptide that mimics the WNT5A protein, a non-canonical member of the Wnt family. It is primarily developed as a therapeutic agent to prevent cancer metastasis by reducing the mobility of cancer cells . This compound has shown promising results in preclinical and clinical studies, particularly in cancers with low WNT5A expression .

准备方法

Foxy-5 使用标准的固相肽合成技术合成。 该肽在固体载体上一步一步地组装,每个氨基酸依次添加 . 最终产物然后从固体载体上裂解,并使用高效液相色谱法纯化 . This compound 的工业生产方法包括扩大固相肽合成工艺,并优化纯化步骤,以确保高产率和高纯度 .

化学反应分析

Foxy-5 经历各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂和二硫苏糖醇等还原剂 . 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Foxy-5 具有广泛的科学研究应用,包括:

作用机制

相似化合物的比较

生物活性

Foxy-5, a hexapeptide derived from the Wnt-5a signaling pathway, has emerged as a significant compound in cancer research due to its ability to mimic Wnt-5a functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Overview of this compound

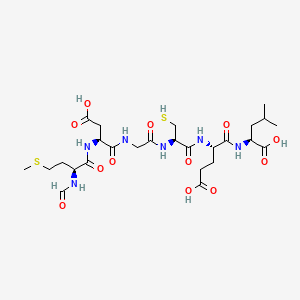

This compound is a formylated hexapeptide (sequence: Met-Ala-Gly-Gly-Leu-Cys) that acts as a Wnt-5a mimetic. Its primary mechanism involves the reconstitution of Wnt-5a signaling pathways, which are crucial in regulating cell motility and invasion in cancer cells. Unlike Wnt-5a, this compound does not activate β-catenin signaling, allowing it to selectively impair cancer cell migration without promoting proliferation or apoptosis .

This compound operates by triggering cytosolic calcium signaling pathways, which lead to the inhibition of cell migration and invasion. This effect is particularly pronounced in cancer cell lines with low endogenous levels of Wnt-5a. The peptide has demonstrated significant efficacy in various preclinical studies:

- In Vitro Studies : this compound has been shown to impair the migration and invasion of several cancer cell lines, including breast cancer (4T1 cells) and prostate cancer (DU145 cells). In these studies, treatment with this compound resulted in reduced cellular motility without affecting cell viability or inducing apoptosis .

- In Vivo Studies : In animal models, this compound administration has led to a substantial reduction in metastatic spread. For instance, in studies involving 4T1 breast cancer cells injected into mice, this compound treatment resulted in a 70-90% decrease in metastases to the lungs and liver . Similarly, DU145 prostate cancer models showed a 90% reduction in metastatic dissemination to lymph nodes when treated with this compound .

Case Study 1: Breast Cancer Model

In a study conducted using the 4T1 mouse breast cancer model, researchers administered this compound via intraperitoneal injection. The results indicated:

- Metastatic Reduction : 70% to 90% reduction in lung and liver metastases.

- Mechanistic Insights : The peptide inhibited cell migration without affecting apoptosis or proliferation rates.

This study underscored the potential of this compound as a therapeutic agent aimed at controlling metastatic progression in breast cancer patients .

Case Study 2: Prostate Cancer Model

A separate investigation utilized the DU145 prostate cancer model to assess the anti-metastatic effects of this compound:

- Treatment Protocol : Mice were treated with this compound after establishing primary tumors.

- Outcomes : Significant inhibition of metastatic spread was observed specifically in Wnt5A-low DU145 cells, with no impact on primary tumor growth.

These findings suggest that this compound may be particularly beneficial for patients whose tumors exhibit low levels of endogenous Wnt-5a .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Cancer Type | Treatment Method | Efficacy (Metastatic Reduction) | Notes |

|---|---|---|---|---|

| In Vitro | Breast Cancer | Cell Migration Assay | Impaired migration | No effect on apoptosis or proliferation |

| In Vivo | Breast Cancer | i.p. Injection | 70%-90% | Significant reduction in lung/liver metastasis |

| In Vivo | Prostate Cancer | i.p. Injection | 90% | Effective in Wnt5A-low DU145 cells only |

属性

IUPAC Name |

(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPJYYCTSHDJI-ATIWLJMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881188-51-8 | |

| Record name | FOXY-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foxy-5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOXY-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。